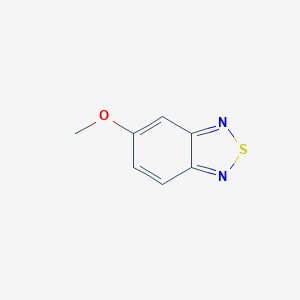

5-Methoxy-2,1,3-benzothiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPHRZKQDIJZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NSN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381763 | |

| Record name | 5-methoxy-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-76-0 | |

| Record name | 5-Methoxy-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2,1,3-benzothiadiazole is a heterocyclic aromatic compound belonging to the benzothiadiazole class. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, solubility, and biological interactions.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound. While specific biological activity data for this compound is limited in public literature, this document contextualizes its potential therapeutic applications by examining the activities of structurally related benzothiadiazole derivatives. Detailed experimental protocols for its synthesis and characterization are provided, alongside graphical representations of key workflows.

Physicochemical and Spectroscopic Properties

The structural and electronic properties of this compound have been primarily elucidated through spectroscopic techniques. A summary of its key identifiers and spectral data is presented below.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂OS | Inferred from structure |

| Molecular Weight | 166.20 g/mol | Inferred from formula |

| CAS Number | 1753-76-0 | [2] |

| Appearance | Not explicitly stated; related compounds are often crystalline solids. | N/A |

| Melting Point | Not specified in available literature. | N/A |

| Boiling Point | Not specified in available literature. | N/A |

| Solubility | Not explicitly stated; the methoxy group may enhance solubility in organic solvents. | [1] |

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic methods.

| Technique | Data |

| ¹H NMR | δ (ppm): 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J = 2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92 (s, 3H)[2] |

| ¹³C NMR | δ (ppm): 160.2, 156.4, 146.9, 120.3, 118.2, 105.7, 56.1[2] |

| FT-IR | ν (cm⁻¹): ~3050-3100 (Aromatic C-H str.), ~2950 (Aliphatic C-H str.), ~1600 (C=N str.), ~1500 (Aromatic C=C str.), ~1250 (C-O str.)[1] |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₇H₇N₂OS⁺: 167.03[1] |

Synthesis and Characterization

Synthetic Workflow

A common method for synthesizing benzothiadiazoles involves the cyclization of an ortho-phenylenediamine derivative. For this compound, a plausible two-step synthesis starts from the commercially available 4-methoxy-2-nitroaniline.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

-

To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents).

-

Add concentrated hydrochloric acid (HCl) portion-wise.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Filter the crude product, wash with water, and dry.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-methoxy-1,2-phenylenediamine (1 equivalent) in pyridine.

-

Cool the solution in an ice bath and add thionyl chloride (SOCl₂) (at least 2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to obtain pure this compound.[1]

Analytical Workflow and Protocols

The identity and purity of the synthesized compound are confirmed through a logical sequence of analytical techniques.

References

Synthesis of 5-Methoxy-2,1,3-benzothiadiazole from 4-methoxy-1,2-phenylenediamine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methoxy-2,1,3-benzothiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described synthetic pathway commences with the commercially available 4-methoxy-2-nitroaniline and proceeds through the intermediate 4-methoxy-1,2-phenylenediamine. This document details the experimental protocols, quantitative data, and structural characterization necessary for the successful synthesis and verification of the target compound.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in a two-step process. The first step involves the reduction of the nitro group of 4-methoxy-2-nitroaniline to an amine, yielding 4-methoxy-1,2-phenylenediamine. The subsequent step is a cyclization reaction of the diamine with a thionylating agent to form the desired benzothiadiazole ring system.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

This procedure outlines the reduction of 4-methoxy-2-nitroaniline to 4-methoxy-1,2-phenylenediamine via catalytic hydrogenation, a method known for its high efficiency and clean reaction profile.

Materials:

-

4-methoxy-2-nitroaniline

-

10% Palladium on activated carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Celite or a similar filter aid)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline (1.0 equivalent) in methanol or ethanol.

-

Carefully add a catalytic amount of 10% palladium on activated carbon to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-72 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the alcohol solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-methoxy-1,2-phenylenediamine. The product is often obtained as a dark-colored oil or solid and can be used in the next step without further purification if the purity is deemed sufficient by analysis (e.g., NMR).

Step 2: Synthesis of this compound

This section details the cyclization of 4-methoxy-1,2-phenylenediamine with thionyl chloride to form the target compound.

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane

-

Ice bath

-

Standard laboratory glassware for reflux and workup

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve 4-methoxy-1,2-phenylenediamine (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, approximately 1.1 to 2.0 equivalents) dropwise to the stirred solution. The addition is exothermic and should be done with care. For the synthesis of the parent 2,1,3-benzothiadiazole, pyridine is sometimes used as a base.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

-

Upon completion, cool the mixture to room temperature and carefully quench the reaction by slowly adding water.

-

If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of the intermediate and final products.

| Reaction Step | Starting Material | Product | Reagents | Reported Yield | Reference |

| 1 | 4-Methoxy-2-nitroaniline | 4-Methoxy-1,2-phenylenediamine | H₂, 10% Pd/C, Methanol/Ethanol | 97-99% | [2][3][4][5] |

| 2 | 4-Methoxy-1,2-phenylenediamine | This compound | SOCl₂ | High (expected >85%) | [1] |

Table 1: Synthesis Reaction Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | MS (m/z) |

| This compound | 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J = 2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92 (s, 3H) | 160.2, 156.4, 146.9, 120.3, 118.2, 105.7, 56.1 | ~3050-3100 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (C=N), ~1500 (Ar C=C), ~1250 (C-O) | [M+H]⁺: 167.03 |

Table 2: Spectroscopic Characterization Data for this compound

Chemical Reaction Diagram

The core chemical transformation in the synthesis of this compound from its diamine precursor is the cyclization reaction.

Caption: Cyclization of 4-methoxy-1,2-phenylenediamine.

References

- 1. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

Characterization of 5-Methoxy-2,1,3-benzothiadiazole: A Spectroscopic Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of 5-Methoxy-2,1,3-benzothiadiazole. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed framework for the structural elucidation and verification of this compound.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.84 | d | 9.2 | H-7 |

| 7.41 | d | 2.5 | H-4 |

| 7.09 | dd | 9.2, 2.5 | H-6 |

| 3.92 | s | - | -OCH₃ |

Solvent: Not Specified

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 160.2 | C-5 |

| 156.4 | C-7a |

| 146.9 | C-3a |

| 120.3 | C-7 |

| 118.2 | C-6 |

| 105.7 | C-4 |

| 56.1 | -OCH₃ |

Solvent: Not Specified

Table 3: Mass Spectrometry Data

| Ionization Method | Calculated [M+H]⁺ (m/z) |

| ESI-MS | 167.03 |

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (-OCH₃) |

| ~1600 | C=N stretch |

| ~1500 | Aromatic C=C stretch |

| ~1250 | C-O stretch (asymmetric) |

Table 5: UV-Vis Spectral Data

| Solvent | λmax (nm) |

| Chloroform | Expected in the 350-500 nm range |

| Methanol | Potential for slight solvatochromic shifts |

Note: Specific UV-Vis data for this compound is not widely reported; the expected range is based on the absorption characteristics of similar benzothiadiazole derivatives, which typically exhibit intramolecular charge transfer (ICT) bands in this region. The methoxy group, being an electron-donating group, is expected to influence the position of this absorption maximum.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized yet comprehensive procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process and reference the spectrum similarly to the ¹H spectrum (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] High concentrations can lead to signal suppression and source contamination.[2] The solution must be free of particulate matter; filter if necessary.[2]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity and stability.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Utilize the high-resolution capability of the instrument to determine the accurate mass and, subsequently, the elemental formula.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound.[3]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: Dual-beam UV-Vis Spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., chloroform, methanol, or acetonitrile) of known concentration. From this stock, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) in the same solvent.

-

Data Acquisition:

-

Use matched quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to serve as the reference.

-

Fill the other cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

The effect of solvent polarity on the absorption maxima can be investigated by recording spectra in a series of solvents with varying polarities.[4][5][6]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

Methoxy-Substituted Benzothiadiazoles: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiadiazole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. The introduction of a methoxy (-OCH3) group to this scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity. This technical guide provides an in-depth overview of the current understanding of methoxy-substituted benzothiadiazoles, with a focus on their potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Methoxy-substituted benzothiadiazole derivatives have demonstrated promising antiproliferative activity against a range of cancer cell lines. The primary mechanisms underlying their anticancer effects appear to be the inhibition of key cellular processes such as kinase signaling and microtubule dynamics.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various methoxy-substituted benzothiadiazole and related benzothiazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-fluoro-4-methoxybenzyl substituted 1,2,4-benzothiadiazine-1,1-dioxide | MDA-MB-468 (Breast Cancer) | Lethality at -32.82% growth | [1] |

| 3-fluoro-4-methoxybenzyl substituted 1,2,4-benzothiadiazine-1,1-dioxide | MDA-MB-435 (Melanoma) | Lethality at -15.62% growth | [1] |

| Methoxy-substituted 1,3,4-thiadiazole (SCT-4) | MCF-7 (Breast Cancer) | Reduced cell viability to 74% ± 3 at 100 µM | [2] |

| 4-methoxybenzoyl-aryl-thiazole (SMART compound 8g) | Various cancer cell lines | 0.170 - 0.424 | [3] |

| Benzothiazole derivative 6b | MCF-7 (Breast Cancer) | 5.15 | [4] |

| Benzothiazole derivative 4 | MCF-7 (Breast Cancer) | 8.64 | [4] |

| Benzothiazole derivative 5c | MCF-7 (Breast Cancer) | 7.39 | [4] |

| Benzothiazole derivative 5d | MCF-7 (Breast Cancer) | 7.56 | [4] |

Mechanisms of Anticancer Action

1. Kinase Inhibition:

Several studies suggest that methoxy-substituted benzothiadiazoles can act as kinase inhibitors, interfering with crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis. A key target is the PI3K/AKT pathway, which is often hyperactivated in cancer.[5] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis.[5] Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[6][7] By inhibiting VEGFR2 phosphorylation, these compounds can disrupt the formation of new blood vessels, thereby limiting tumor growth and metastasis.[6][7]

Signaling Pathway: PI3K/AKT Inhibition by Methoxy-Substituted Benzothiadiazoles

Caption: PI3K/AKT signaling pathway and its inhibition.

2. Tubulin Polymerization Inhibition:

Another significant mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[8] By binding to tubulin, methoxy-substituted benzothiadiazoles can prevent its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately triggers apoptosis in cancer cells.

Experimental Workflow: Tubulin Polymerization Inhibition Assay

Caption: Workflow for a tubulin polymerization assay.

Antimicrobial Activity

Methoxy-substituted benzothiadiazoles have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of methoxy-substituted benzothiazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Methoxy-substituted benzothiazole (K-03) | Salmonella typhi | Potent activity at 50 & 100 µg/mL | [9] |

| Methoxy-substituted benzothiazole (K-05) | Salmonella typhi | Potent activity at 50 & 100 µg/mL | [9] |

| Benzothiazole derivative 16c | Staphylococcus aureus | 0.025 mM | [10] |

| Benzothiazole-thiazole hybrid 4b | Various bacteria and fungi | 3.90 - 15.63 | [11] |

| Benzothiazole-thiazole hybrid 4c | Various bacteria and fungi | 3.90 - 15.63 | [11] |

| Benzothiazole-thiazole hybrid 4d | Various bacteria and fungi | 3.90 - 15.63 | [11] |

| Benzothiazole-thiazole hybrid 4f | Various bacteria and fungi | 3.90 - 15.63 | [11] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of methoxy-substituted benzothiadiazoles on cancer cell lines.

1. Cell Plating:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

3. MTT Addition:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

4. Formazan Solubilization:

-

After incubation, carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.[12][13][14]

1. Preparation of Inoculum:

-

Grow the microbial strain overnight in a suitable broth medium.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing broth medium.

3. Inoculation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

4. Incubation:

-

Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

5. MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Methoxy-substituted benzothiadiazoles represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to target key cellular pathways, such as kinase signaling and tubulin polymerization, provides a strong rationale for further investigation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold. Future studies should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pdb.apec.org [pdb.apec.org]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

5-Methoxy-2,1,3-benzothiadiazole: A Technical Overview for Drug Discovery and Research

Introduction

5-Methoxy-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 2,1,3-benzothiadiazole core, the addition of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, solubility, and biological interactions. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological relevance, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

CAS Number: 1753-76-0[1][2][3]

Chemical Structure:

-

Molecular Formula: C₇H₆N₂OS

-

Structure: A benzene ring fused to a 1,2,5-thiadiazole ring, with a methoxy group substituted at the 5-position.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 166.2 g/mol | PubChem |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 166.020083 g/mol | PubChem |

| Monoisotopic Mass | 166.020083 g/mol | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 171 | PubChem |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. The initial step is the reduction of the nitro group to an amine, followed by a cyclization reaction with a thionylating agent to form the thiadiazole ring.[4]

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine [4]

-

To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.

-

Heat the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.

Step 2: Synthesis of this compound [4]

-

Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and carefully quench it with water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

The benzothiadiazole scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities.[5][6] Modifications to this core structure have yielded derivatives with potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][7][8][9]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active benzothiadiazoles suggests its potential as a valuable building block in drug discovery programs. The methoxy group can influence metabolic stability, receptor binding affinity, and pharmacokinetic properties.

Derivatives of 2,1,3-benzothiadiazole have been investigated for their role as:

-

Anticancer Agents: The benzothiazole nucleus is a component of several compounds with demonstrated antitumor activity against various cancer cell lines, including those of the breast, lung, colon, and kidney.[9]

-

Enzyme Inhibitors: The structural features of benzothiadiazoles make them suitable candidates for the design of enzyme inhibitors.

-

Fluorescent Probes: The inherent fluorescent properties of the 2,1,3-benzothiadiazole core have led to its use in the development of optical sensing devices for various analytes.[10]

Conclusion

This compound is a readily synthesizable heterocyclic compound. While detailed biological characterization of this specific molecule is limited, the broader class of benzothiadiazoles exhibits significant pharmacological potential. This makes this compound a compound of interest for further investigation and a valuable scaffold for the development of novel therapeutic agents and functional materials. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its potential in drug discovery and development.

References

- 1. This compound | 1753-76-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1753-76-0 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Electronic and Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent electron-deficient heterocyclic motif that has garnered substantial interest across various scientific disciplines, including materials science, medicinal chemistry, and diagnostics.[1] Its rigid, planar structure, coupled with its inherent electron-accepting nature, makes it a versatile building block for the design of novel organic electronic materials, fluorescent probes, and therapeutic agents.[1] The ability to systematically tune the electronic and photophysical properties of BTD derivatives through synthetic modification has led to their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as sensors for various analytes.[2][3] This technical guide provides a comprehensive overview of the core electronic and photophysical properties of BTD derivatives, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Core Concepts: The Donor-Acceptor (D-A) Motif

A fundamental strategy in the design of functional BTD derivatives is the incorporation of electron-donating moieties to create a donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architecture. In this arrangement, the electron-deficient BTD core serves as the acceptor, while various electron-rich groups (e.g., thiophene, carbazole, triphenylamine) act as donors. This intramolecular charge transfer (ICT) character is central to the unique photophysical properties of these molecules.[4]

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor and π-bridge, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the BTD acceptor. This ICT transition leads to a number of desirable properties, including:

-

Red-shifted absorption and emission: The energy of the ICT transition is lower than the localized transitions of the individual donor and acceptor units, resulting in absorption and emission at longer wavelengths.

-

Large Stokes shifts: The significant change in dipole moment between the ground and excited states often leads to a large separation between the absorption and emission maxima.[5]

-

Solvatochromism: The emission wavelength of D-A type BTD derivatives can be highly sensitive to the polarity of the surrounding solvent.

Synthesis of 2,1,3-Benzothiadiazole Derivatives

The functionalization of the BTD core is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings being the most prevalent methods.[6] The workhorse precursor for these reactions is 4,7-dibromo-2,1,3-benzothiadiazole, which is readily synthesized from 2,1,3-benzothiadiazole.[7]

Quantitative Photophysical and Electronic Data

The following table summarizes key photophysical and electronic data for a selection of 2,1,3-benzothiadiazole derivatives from the literature. This data provides a comparative overview of how different donor moieties and substitution patterns influence the properties of the BTD core.

| Derivative | Donor Moiety | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |

| 1 | Thiophene | 452 | 585 | - | -5.40 | -3.02 | 2.38 | [4] |

| 2 | Bithiophene | 480 | 620 | - | -5.35 | -3.10 | 2.25 | [4] |

| 3 | Selenophene | 465 | 598 | - | -5.32 | -2.94 | 2.38 | [4] |

| 4 | Pyridine | 455 | 612 | - | -5.60 | -3.22 | 2.38 | [4] |

| 5 | 3,4-Ethylenedioxythiophene (EDOT) | 526 | 710 | - | -5.11 | -3.36 | 1.75 | [4] |

Experimental Protocols

A systematic characterization of the electronic and photophysical properties of novel BTD derivatives is crucial for understanding their structure-property relationships and assessing their potential for various applications.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of the BTD derivative.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, toluene)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of the BTD derivative of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10-6 to 1 x 10-5 M.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Record the absorption spectra of the diluted solutions of the BTD derivative. The absorbance at the maximum should ideally be between 0.1 and 1.0.

-

Data Analysis: Determine the wavelength of maximum absorption (λabs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ).

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, rhodamine 6G in ethanol)

Procedure:

-

Emission Spectrum: Using the same solutions prepared for UV-Vis spectroscopy, excite the sample at its λabs and record the emission spectrum. The emission maximum (λem) is the wavelength at which the fluorescence intensity is highest.

-

Quantum Yield Measurement (Relative Method):

-

Prepare a series of dilute solutions of both the sample and a known quantum yield standard, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

-

Lifetime Measurement: The fluorescence lifetime (τ) is typically measured using time-correlated single-photon counting (TCSPC).

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the BTD derivative and to estimate the HOMO and LUMO energy levels.

Materials:

-

Potentiostat

-

Three-electrode cell: working electrode (e.g., glassy carbon or platinum), reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and counter electrode (e.g., platinum wire)

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in a dry, deoxygenated solvent like dichloromethane or acetonitrile)

-

Ferrocene (as an internal standard)

Procedure:

-

Cell Setup: Assemble the three-electrode cell containing the electrolyte solution and the BTD derivative at a concentration of approximately 1 mM.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.

-

Measurement: Scan the potential to measure the oxidation and reduction waves of the compound.

-

Calibration: After the measurement, add a small amount of ferrocene to the solution and record the CV of the ferrocene/ferrocenium (Fc/Fc+) redox couple. The potential is then referenced against the Fc/Fc+ couple.

-

Data Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

-

EHOMO = -[Eox - EFc/Fc+ + 4.8] eV

-

ELUMO = -[Ered - EFc/Fc+ + 4.8] eV The electrochemical energy gap (Eg) is the difference between the LUMO and HOMO levels.

-

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict and understand the electronic and photophysical properties of BTD derivatives.

A typical computational protocol involves:

-

Ground State Geometry Optimization: The molecular structure is optimized at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Frequency Analysis: A frequency calculation is performed to ensure that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies).

-

Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated to understand the electronic structure.

-

Excited State Calculations (TD-DFT): TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption spectrum.

-

Excited State Geometry Optimization: The geometry of the first excited state can be optimized to calculate the emission energy.

Conclusion

The 2,1,3-benzothiadiazole core is a versatile and highly tunable platform for the development of advanced organic materials. A thorough understanding of the interplay between molecular structure and the resulting electronic and photophysical properties is paramount for the rational design of new BTD derivatives with tailored functionalities. The experimental and computational protocols outlined in this guide provide a robust framework for the comprehensive characterization of these promising compounds, facilitating their continued development for a wide range of applications in materials science and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 5. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dawn of a Privileged Scaffold: A Literature Review on the Discovery of Benzothiadiazole Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiadiazole core, a bicyclic heterocyclic system, has carved a significant niche in the landscape of chemical sciences. From its initial synthesis in the 19th century to its current status as a "privileged scaffold" in medicinal chemistry and materials science, the journey of benzothiadiazole is a testament to the enduring quest for novel molecular architectures with profound functional implications. This technical guide provides an in-depth review of the discovery and development of benzothiadiazole compounds, with a focus on seminal synthetic methodologies, quantitative biological data, and the intricate signaling pathways they modulate.

A Historical Perspective: The Genesis of a Versatile Heterocycle

The story of benzothiadiazole begins in the late 1800s with the independent synthesis of its two primary isomers. The 2,1,3-benzothiadiazole isomer was first prepared in the 19th century through a straightforward condensation reaction of o-phenylenediamine with thionyl chloride, a method that remains relevant today. Shortly thereafter, the synthesis of the 1,2,3-benzothiadiazole isomer was also reported, laying the fundamental groundwork for over a century of chemical exploration.

A pivotal moment in the history of benzothiadiazole was the development of Acibenzolar-S-methyl (BTH), a derivative of 1,2,3-benzothiadiazole, which was commercialized as a plant activator. This discovery was groundbreaking as it demonstrated that a synthetic small molecule could induce Systemic Acquired Resistance (SAR) in plants, offering broad-spectrum protection against pathogens by activating the plant's own defense mechanisms.[1] This pivotal development showcased the potential of benzothiadiazoles to interact with biological systems in a nuanced and highly effective manner.

Parallel to its agricultural applications, the unique electronic properties of the 2,1,3-benzothiadiazole core, particularly its electron-accepting nature, have fueled extensive research in materials science. This has led to its incorporation into organic solar cells, light-emitting diodes, and field-effect transistors. More recently, the benzothiadiazole scaffold has gained significant traction as a pharmacophore in drug discovery, with derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities.

Key Synthetic Methodologies: Crafting the Benzothiadiazole Core

The construction of the benzothiadiazole ring system is a cornerstone of its chemistry. Several synthetic strategies have been developed and refined over the years, providing access to a diverse array of derivatives.

Synthesis of 2,1,3-Benzothiadiazole Derivatives

The classical and most common method for the synthesis of the 2,1,3-benzothiadiazole core involves the reaction of o-phenylenediamines with thionyl chloride.

Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole

To a solution of o-phenylenediamine in a suitable solvent such as pyridine, two equivalents of thionyl chloride are added. The reaction mixture is stirred, often with gentle heating, to facilitate the cyclization. The reaction proceeds with the formation of sulfur dioxide and hydrochloric acid as byproducts. Upon completion, the reaction mixture is worked up, typically by pouring it into water and extracting the product with an organic solvent. Purification by recrystallization or column chromatography affords 2,1,3-benzothiadiazole in good yield (typically ≥85%).

A crucial intermediate for the synthesis of more complex 2,1,3-benzothiadiazole derivatives is 4,7-dibromo-2,1,3-benzothiadiazole. This compound serves as a versatile building block for cross-coupling reactions.

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

2,1,3-Benzothiadiazole is dissolved in concentrated sulfuric acid. To this solution, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 60°C) with continuous stirring for an extended period (e.g., 12 hours). The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed thoroughly with deionized water, methanol, and n-hexane and then dried to yield 4,7-dibromo-2,1,3-benzothiadiazole.[2] An alternative method involves the bromination of 2,1,3-benzothiadiazole with bromine in hydrobromic acid.[3]

Synthesis of 1,2,3-Benzothiadiazole Derivatives: The Herz Reaction

The Herz reaction is a classical and powerful method for the synthesis of 1,2,3-benzothiadiazole derivatives. This reaction typically involves the treatment of an aniline with disulfur dichloride (S₂Cl₂).

Experimental Protocol: Herz Reaction for the Synthesis of 1,2,3-Benzothiadiazoles

Aniline or a substituted aniline is reacted with disulfur dichloride in a suitable solvent. This initially forms an intermediate 1,3,2-benzothiazathiolium salt, often referred to as a "Herz salt". Subsequent diazotization of this intermediate, for example, with sodium nitrite, leads to the formation of the 1,2,3-benzothiadiazole ring system. The reaction conditions can be tuned to favor the formation of specific isomers and to introduce various substituents onto the benzene ring.

A significant derivative synthesized through a multi-step process that begins with the formation of the 1,2,3-benzothiadiazole core is Acibenzolar-S-methyl. The synthesis involves the creation of 1,2,3-benzothiadiazole-7-carboxylic acid, which is then converted to its S-methyl thioester.[4]

Experimental Protocol: Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic Acid

100 g of 7-methoxycarbonylbenzo-1,2,3-thiadiazole is suspended in 1000 ml of water. To this suspension, 310 ml of 2N sodium hydroxide solution and 5 ml of dioxane are added. The mixture is heated to 40°C and stirred for 4 hours. After cooling to 10°C, an additional 1000 ml of water is added, and the solution is neutralized with 310 ml of 2N hydrochloric acid. The resulting precipitate is filtered, dried, and then dissolved in tetrahydrofuran. The solution is dried over magnesium sulfate, filtered, and concentrated. The resulting crystals are suspended in hexane, filtered, and dried to yield benzo-1,2,3-thiadiazole-7-carboxylic acid.[1]

Quantitative Biological Activity of Benzothiadiazole Derivatives

The benzothiadiazole scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. The following tables summarize some of the quantitative data on the biological activities of representative benzothiadiazole and benzothiazole derivatives.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | HT-29 (Colon) | 0.024 | [5] |

| H460 (Lung) | 0.29 | [5] | |

| A549 (Lung) | 0.84 | [5] | |

| MDA-MB-231 (Breast) | 0.88 | [5] | |

| 2 | HT-29 (Colon) | 3.47 ± 0.2 | [5] |

| A549 (Lung) | 3.89 ± 0.3 | [5] | |

| MCF-7 (Breast) | 5.08 ± 0.3 | [5] | |

| 3 | HT-29 (Colon) | 3.72 ± 0.3 | [5] |

| A549 (Lung) | 4.074 ± 0.3 | [5] | |

| MCF-7 (Breast) | 7.91 ± 0.4 | [5] | |

| B7 | A431 (Skin) | - | [6] |

| A549 (Lung) | - | [6] | |

| H1299 (Lung) | - | [6] | |

| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | [7] |

| LOX IMVI (Melanoma) | 9.55 ± 0.51 | [7] | |

| HT29 (Colon) | 24.3 ± 1.29 | [7] | |

| Doxorubicin | RXF393 (Renal) | 13.54 ± 0.82 | [7] |

| LOX IMVI (Melanoma) | 6.08 ± 0.32 | [7] | |

| HT29 (Colon) | 13.50 ± 0.71 | [7] |

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3 | S. aureus | 50 | [8] |

| B. subtilis | 25 | [8] | |

| E. coli | 25 | [8] | |

| C. albicans | 25 | [8] | |

| A. niger | 50 | [8] | |

| 4 | S. aureus | 100 | [8] |

| B. subtilis | 50 | [8] | |

| E. coli | 25 | [8] | |

| C. albicans | 50 | [8] | |

| A. niger | 100 | [8] | |

| 10 | S. aureus | 200 | [8] |

| B. subtilis | 200 | [8] | |

| E. coli | 100 | [8] | |

| C. albicans | 100 | [8] | |

| A. niger | 200 | [8] | |

| 12 | S. aureus | 100 | [8] |

| B. subtilis | 100 | [8] | |

| E. coli | 50 | [8] | |

| C. albicans | 50 | [8] | |

| A. niger | 100 | [8] | |

| Kanamycin | S. aureus | <25 | [8] |

| B. subtilis | <25 | [8] | |

| E. coli | <25 | [8] | |

| Amphotericin B | C. albicans | <25 | [8] |

| A. niger | <25 | [8] |

Signaling Pathways and Experimental Workflows

The biological effects of benzothiadiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and stress responses.

EGFR Signaling Pathway Inhibition

One of the well-studied mechanisms of anticancer action for some benzothiazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival.[10][11][12][13] Aberrant activation of this pathway is a hallmark of many cancers.

General Experimental Workflow

The discovery and development of novel benzothiadiazole-based compounds typically follow a structured workflow, from initial synthesis to biological evaluation.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]

- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Structural Elucidation of 5-Methoxy-2,1,3-benzothiadiazole and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Methoxy-2,1,3-benzothiadiazole and its constitutional isomer, 4-Methoxy-2,1,3-benzothiadiazole. The differentiation and definitive characterization of these isomers are critical for their application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physicochemical properties. This document outlines the key analytical techniques, presents comparative spectral data, and provides detailed experimental protocols to aid in their unambiguous identification.

Introduction

2,1,3-benzothiadiazole derivatives are a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities. The introduction of a methoxy group to the benzothiadiazole scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. The two primary positional isomers, this compound and 4-Methoxy-2,1,3-benzothiadiazole, present a challenge in structural confirmation due to their identical molecular weight and similar core structure. This guide focuses on the application of modern spectroscopic techniques to differentiate and fully characterize these isomers.

Spectroscopic Data Analysis for Structural Elucidation

The unequivocal identification of this compound and its 4-methoxy isomer relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for distinguishing between the two due to the different chemical environments of the aromatic protons and carbons. Mass spectrometry (MS) confirms the molecular weight and elemental composition, while Infrared (IR) spectroscopy provides information about the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for distinguishing between the 5-methoxy and 4-methoxy isomers in solution. The substitution pattern of the methoxy group on the benzene ring results in unique chemical shifts and coupling patterns for the aromatic protons and distinct chemical shifts for the aromatic carbons.

Table 1: ¹H NMR Spectral Data Comparison [1]

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| This compound | Not Specified | 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J = 2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92 (s, 3H) |

| 4-Methoxy-2,1,3-benzothiadiazole | Not Specified | 7.64 (t, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 7.03 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H) |

Table 2: ¹³C NMR Spectral Data Comparison [1]

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | Not Specified | 160.2, 156.4, 146.9, 120.3, 118.2, 105.7, 56.1 |

| 4-Methoxy-2,1,3-benzothiadiazole | Not Specified | 154.9, 151.7, 145.4, 131.6, 111.9, 108.9, 56.3 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula of the synthesized compounds. For both this compound and its 4-methoxy isomer, the expected molecular ion peak will be the same.

Table 3: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (m/z) |

| This compound | ESI | 167.03 |

| 4-Methoxy-2,1,3-benzothiadiazole | ESI | 167.03 |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups within the molecules. The spectra of both isomers are expected to be very similar, showing characteristic absorptions for the aromatic C-H, C=C, and C-O bonds, as well as the C=N bond of the thiadiazole ring.

Table 4: Expected FT-IR Data

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3050-3100 |

| Aliphatic C-H stretch | ~2950 |

| C=N stretch | ~1600 |

| Aromatic C=C stretch | ~1500 |

| C-O stretch | ~1250 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural elucidation.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation and differentiation of this compound and its isomers.

Materials:

-

This compound or its isomer

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. For further structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[1]

Mass Spectrometry (GC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Materials:

-

This compound or its isomer

-

High-purity volatile solvent (e.g., methanol, acetonitrile)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Chromatography: The compound is separated on a suitable GC column (e.g., a non-polar capillary column). The oven temperature program should be optimized to ensure good separation and peak shape.

-

Mass Analysis: As the compound elutes from the GC column, it is ionized (typically by electron ionization) and the resulting ions are analyzed by the mass spectrometer to generate a mass spectrum.

X-ray Crystallography Protocol

Objective: To determine the definitive three-dimensional molecular structure in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[1]

-

Data Collection: Mount a suitable single crystal on a goniometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[1]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The atomic positions are then refined to best fit the experimental data, yielding the final, detailed three-dimensional structure.[1]

Visualizing Methodologies

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the decision-making process for its structural elucidation.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for purification and characterization.

Caption: Decision workflow for isomer differentiation by ¹H NMR.

References

2,1,3-Benzothiadiazole: A Privileged Electron Acceptor Unit for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole (BTD) is a heterocyclic aromatic compound that has emerged as a cornerstone in the design and synthesis of advanced organic materials.[1] Its inherent electron-deficient nature, stemming from the fused electron-withdrawing thiadiazole ring, makes it a privileged electron acceptor unit.[2][3] This property, combined with its rigid, planar structure and synthetic versatility, has propelled BTD to the forefront of research in organic electronics, medicinal chemistry, and fluorescent imaging.[2][4]

This technical guide provides a comprehensive overview of the 2,1,3-benzothiadiazole core, detailing its synthesis, electronic properties, and functionalization strategies. It further delves into its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant processes to serve as a valuable resource for professionals in the field.

Core Properties of 2,1,3-Benzothiadiazole

The utility of BTD as an electron acceptor is rooted in its fundamental electronic and photophysical characteristics. The fusion of the benzene and thiadiazole rings results in a π-conjugated system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of electrons.[5] This electron-accepting character is central to its function in various applications.

Photophysical and Electrochemical Properties

Derivatives of BTD are known for their remarkable photophysical properties, including strong fluorescence emission, large Stokes shifts, and high quantum yields.[6][7][8] These characteristics are highly tunable through chemical modification of the BTD core, allowing for the development of materials with tailored optical and electronic properties.[9] The table below summarizes key photophysical and electrochemical data for a selection of BTD derivatives.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| 2a | 311-370, 452-526 | 500-700 | - | -5.2 (calc) | -2.82 (calc) | 2.38 | [5][10] |

| 2b | 311-370, 452-526 | 500-700 | - | -5.2 (calc) | -3.15 (calc) | 2.05 | [5][10] |

| 2c | 311-370, 452-526 | 500-800 | - | -5.2 (calc) | -3.45 (calc) | 1.75 | [5][10] |

| 2d | 311-370, 452-526 | 500-700 | - | -5.2 (calc) | -3.12 (calc) | 2.08 | [5][10] |

| PBDT-DTTBT | - | - | - | -5.47 | - | 1.7 | [11] |

| poly(DEHT-V-BTD) | 480 | 600 | - | -5.3 | -3.6 | 1.7-1.8 | [12] |

Note: The properties of BTD derivatives can vary significantly with substitution and the surrounding chemical environment. The data presented are illustrative examples.

Synthesis and Functionalization

The synthetic accessibility of BTD and its derivatives is a key factor in its widespread use. The parent 2,1,3-benzothiadiazole can be readily prepared from o-phenylenediamine.[13] Functionalization of the BTD core is crucial for tuning its properties and is typically achieved through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions.[2]

General Synthesis of 2,1,3-Benzothiadiazole

The synthesis of the unsubstituted 2,1,3-benzothiadiazole core is a well-established process.

Caption: General synthesis of 2,1,3-benzothiadiazole.

A common and efficient method involves the reaction of o-phenylenediamine with two equivalents of thionyl chloride in pyridine, yielding the desired product in high yields (≥85%).[13]

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for introducing a wide variety of functional groups at the 4 and 7 positions of the BTD ring.[10][13] These reactions typically start from the 4,7-dibromo-2,1,3-benzothiadiazole precursor, which is a versatile building block.[2][13]

Caption: BTD functionalization via Suzuki and Stille coupling.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful synthesis and application of BTD derivatives. The following sections provide protocols for key synthetic transformations.

Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol describes the bromination of 2,1,3-benzothiadiazole to produce the key intermediate for further functionalization.

Materials:

-

2,1,3-benzothiadiazole

-

N-bromosuccinimide (NBS)

-

Concentrated sulfuric acid (95%)

-

Ice water

Procedure:

-

Dissolve 2,1,3-benzothiadiazole (1 eq.) in concentrated sulfuric acid.[14]

-

Add N-bromosuccinimide (2.1-2.2 eq.) to the solution.[14]

-

Heat the mixture to 50 °C and maintain for 6 hours.[14]

-

After cooling to room temperature, pour the reaction mixture onto ice water.[14]

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 4,7-dibromo-2,1,3-benzothiadiazole.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the Suzuki coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an arylboronic acid.

Materials:

-

4,7-dibromo-2,1,3-benzothiadiazole (1 eq.)

-

Arylboronic acid (2.2-2.3 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3 eq.)

-

Solvent mixture (e.g., Toluene, Methanol, Water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, base, and solvent mixture.[10]

-

Degas the mixture by bubbling with an inert gas for 20-30 minutes.

-

Add the palladium catalyst under the inert atmosphere.[10]

-

Reflux the reaction mixture with stirring for 48-72 hours, monitoring progress by TLC or LC-MS.[10]

-

After completion, cool the mixture to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Stille Cross-Coupling

This protocol provides a general method for the Stille coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an organostannane.

Materials:

-

4,7-dibromo-2,1,3-benzothiadiazole (1 eq.)

-

Organostannane (e.g., 2-(tributylstannyl)thiophene, 2.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 15-20 mol%)

-

Anhydrous solvent (e.g., THF or Toluene)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add 4,7-dibromo-2,1,3-benzothiadiazole, the organostannane, and the anhydrous solvent.[10]

-

Add the palladium catalyst to the mixture.[10]

-

Reflux the reaction mixture with stirring for 70 hours.[10]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute with water and extract with an organic solvent (e.g., EtOAc).

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography.

Applications of 2,1,3-Benzothiadiazole Derivatives

The unique properties of BTD have led to its application in a diverse range of fields, from materials science to biology.

Organic Electronics

In the realm of organic electronics, BTD is a frequent component of donor-acceptor (D-A) type conjugated polymers and small molecules used in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[4][15][16][17] The electron-accepting BTD unit is often paired with electron-donating moieties to create materials with low band gaps, enabling the absorption of a broader range of the solar spectrum in OSCs.[10][11] The tunability of the BTD core allows for the optimization of energy levels (HOMO/LUMO) to improve device performance.[12]

Caption: Role of BTD in organic solar cells.

Fluorescent Probes and Bioimaging

The excellent photophysical properties of BTD derivatives make them ideal candidates for the development of fluorescent probes for bioimaging and sensing applications.[6][7][18] These probes can be designed to selectively target specific cellular components or to respond to changes in the local environment, such as pH or the presence of specific ions.[19] Key features of BTD-based probes include high signal-to-noise ratios, photostability, and cell membrane permeability.[6][7]

Conclusion

2,1,3-Benzothiadiazole has firmly established itself as a privileged electron acceptor unit in the toolkit of chemists and materials scientists. Its robust synthesis, versatile functionalization, and tunable electronic and photophysical properties have enabled the development of a vast array of high-performance materials. From enhancing the efficiency of organic solar cells to enabling the visualization of cellular processes, the impact of the BTD core is undeniable. Future research will undoubtedly continue to unlock new applications and refine the performance of BTD-based systems, further solidifying its importance in advanced materials and technologies.

References

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 16. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 17. researchgate.net [researchgate.net]

- 18. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]